![molecular formula C13H13N3O B2699348 N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide CAS No. 2188359-99-9](/img/structure/B2699348.png)

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

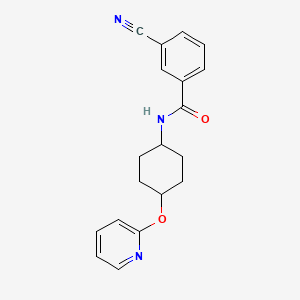

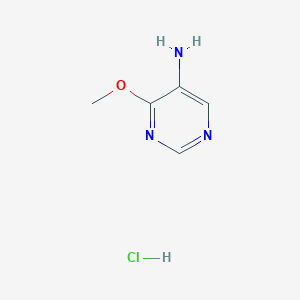

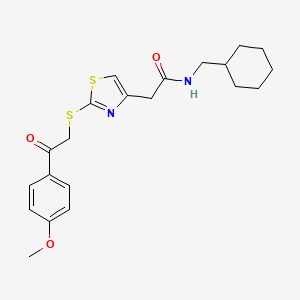

“N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide” is a compound that has a molecular formula of C13H13N3O and a molecular weight of 227.267 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide” is based on the pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Structure-Activity Relationships in Pyrazole Derivatives

Pyrazole derivatives, including compounds structurally related to N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, have been investigated for their antagonistic activity against cannabinoid receptors. The research highlights the importance of specific structural requirements for potent and selective activity at the CB1 receptor, suggesting potential applications in studying cannabinoid receptor interactions and developing pharmacological probes to antagonize the adverse effects of cannabinoids (Lan et al., 1999).

Antitumor and Antimicrobial Properties

Several studies have synthesized novel pyrazole compounds and evaluated their biological properties, including antibacterial and antitumor activities. These findings indicate the potential of such compounds, by extension, including N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide, in developing new therapeutic agents with specific activity against various cancer cell lines and microbial infections (Hamama et al., 2012).

Molecular Interactions and Pharmacophore Models

Research into the molecular interaction of pyrazole derivatives with cannabinoid receptors contributes to understanding the mechanistic aspects of receptor-ligand interactions. This knowledge aids in the rational design of new compounds with improved selectivity and potency for therapeutic applications (Shim et al., 2002).

Synthesis of Substituted Pyrazoles with Biological Activities

The synthesis of N-arylpyrazole-containing compounds and their evaluation for cytotoxic effects against cancer cell lines illustrate the utility of these compounds in cancer research. The methodology provides a basis for the development of novel anticancer agents with potential for clinical application (Riyadh, 2011).

Utility in Preparation of Other Chemical Entities

Pyrazole compounds serve as intermediates in the synthesis of other complex molecules, demonstrating the versatility of these structures in organic synthesis and drug discovery. This includes their use in tandem reactions to create diverse chemical entities with potential pharmacological applications (Zhu et al., 2011).

properties

IUPAC Name |

N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-13(17)14-10-11-4-6-12(7-5-11)16-9-3-8-15-16/h2-9H,1,10H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDLFQSFIFSCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=C(C=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-Pyrazol-1-yl)benzyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)